molecular formula C20H30N2O4S B2710232 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235354-26-3

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2710232
CAS No.: 1235354-26-3
M. Wt: 394.53
InChI Key: NHFMUOUHUNLFKC-UHFFFAOYSA-N
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Description

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a butoxy group and a piperidinylmethyl group, which is further modified with a cyclopropylsulfonyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with a suitable alkylating agent to introduce the cyclopropylsulfonyl group.

    Attachment of the Benzamide Core: The next step involves the coupling of the piperidine intermediate with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the Butoxy Group: Finally, the butoxy group is introduced through an etherification reaction, typically using butanol and a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity. The cyclopropylsulfonyl group can enhance binding affinity and specificity, while the butoxy group may influence the compound’s solubility and membrane permeability. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(piperidin-4-ylmethyl)benzamide: Lacks the cyclopropylsulfonyl group, which may result in different biological activity and binding properties.

    N-(cyclopropylsulfonyl)-4-butoxybenzamide: Lacks the piperidinylmethyl group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research

Properties

IUPAC Name

4-butoxy-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-2-3-14-26-18-6-4-17(5-7-18)20(23)21-15-16-10-12-22(13-11-16)27(24,25)19-8-9-19/h4-7,16,19H,2-3,8-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFMUOUHUNLFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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